2-[5-(4-Formylphenyl)furan-2-yl]acetic acid
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Overview
Description
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of furan, a heterocyclic aromatic compound, and contains a formyl group attached to a phenyl ring, which is further connected to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 2-furylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[5-(4-Carboxyphenyl)furan-2-yl]acetic acid.
Reduction: 2-[5-(4-Hydroxymethylphenyl)furan-2-yl]acetic acid.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Furylacetic acid: Lacks the formyl group and has different reactivity and applications.
4-Formylphenylboronic acid: Contains the formyl group but lacks the furan ring, leading to different chemical properties.
Furan-2-carboxylic acid: Similar furan ring structure but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C13H10O4 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[5-(4-formylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H10O4/c14-8-9-1-3-10(4-2-9)12-6-5-11(17-12)7-13(15)16/h1-6,8H,7H2,(H,15,16) |
InChI Key |
IYAGZEQJEGIPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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